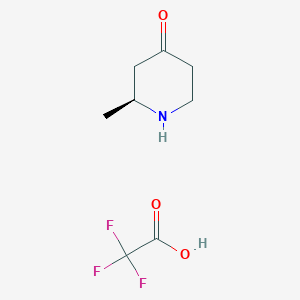
(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate
Übersicht
Beschreibung
2,2,2-Trifluoroacetate is an organic anion formed by the loss of a proton from trifluoroacetic acid . It’s often used in organic chemistry for various purposes . 2-Methylpiperidin-4-one is a type of piperidinone, which is a class of organic compounds containing a piperidine ring substituted by a ketone .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
2,2,2-Trifluoroacetate is used in various chemical reactions. For example, it has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .Physical And Chemical Properties Analysis
2,2,2-Trifluoroacetate has a vapor pressure of 3.34 psi at 20 °C, a refractive index of 1.277, a boiling point of 55 °C, and a density of 1.464 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
One foundational application of trifluoroacetate derivatives is in the field of chromatography. Kuksis (1965) highlighted the utility of trifluoroacetyl derivatives for the chromatographic separation and analysis of bile acids. The use of trifluoroacetates, owing to their unique physicochemical properties, facilitated the orderly resolution of conformational isomers, showcasing the compound's role in enhancing analytical methodologies in biochemistry and related fields (Kuksis, 1965).
Environmental Fate and Biodegradation
Another significant domain of research involves understanding the environmental fate and biodegradation pathways of polyfluoroalkyl chemicals, which include trifluoroacetate derivatives. Liu and Mejia Avendaño (2013) reviewed microbial degradation mechanisms of these chemicals, shedding light on their transformation into persistent perfluorinated acids. This research underscores the importance of examining the environmental implications and degradation processes of fluorinated compounds, including those related to "(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate" (Liu & Mejia Avendaño, 2013).
Analytical and Bioanalytical Applications
Trifluoroacetate derivatives also play a crucial role in analytical and bioanalytical chemistry. M. Fránek and K. Hruška (2018) reviewed the development and application of antibody-based methods for analyzing various compounds, including herbicides and toxic metabolites. This review emphasizes the role of trifluoroacetate derivatives in developing sensitive and selective assays for environmental and food analysis, highlighting the compound's utility in enhancing detection and quantification methods (Fránek & Hruška, 2018).
Organic Synthesis and Chemical Reactivity
Furthermore, trifluoroacetate derivatives are crucial in the realm of organic synthesis, serving as intermediates or reactants in various synthetic pathways. Kazakova and Vasilyev (2017) analyzed the use of trifluoromethanesulfonic acid, a closely related compound, in organic synthesis, illustrating the broad utility of trifluoroacetate functionalities in promoting efficient synthetic reactions, including electrophilic aromatic substitution and the formation of carbon-heteroatom bonds. This review demonstrates the compound's versatility and efficacy in facilitating complex organic transformations (Kazakova & Vasilyev, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-methylpiperidin-4-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-5-4-6(8)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSTDMFHTYSAV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)

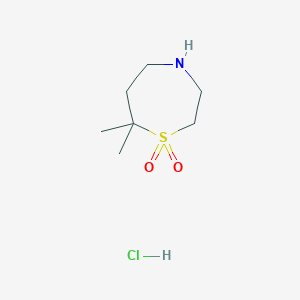
![5-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1433440.png)
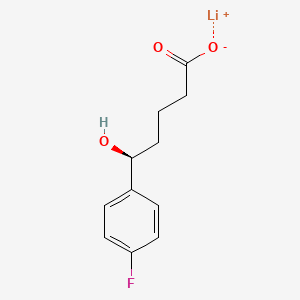

![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)
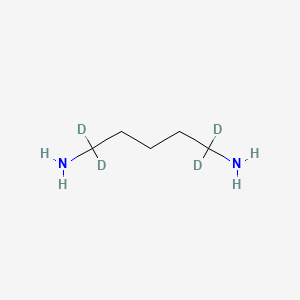

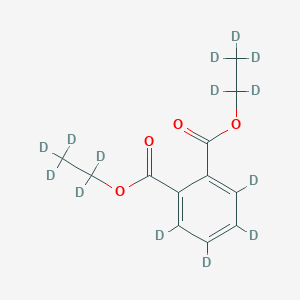


![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)
